![molecular formula C28H20O6 B8196537 4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid](/img/structure/B8196537.png)
4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and a terphenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: This involves the coupling of benzene derivatives through a series of Friedel-Crafts alkylation reactions.
Introduction of Carboxylic Acid Groups: Carboxylation reactions are employed to introduce carboxylic acid groups at specific positions on the terphenyl backbone. This can be achieved using Grignard reagents followed by oxidation.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions
5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
科学研究应用
5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the design of biologically active molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of advanced materials with specific properties, such as high surface area and porosity.
作用机制
The mechanism by which 5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes or serve as frameworks for the construction of MOFs.
相似化合物的比较
Similar Compounds
2’-Amino-5’-(4-carboxyphenyl)-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Similar structure but with an amino group instead of a methyl group.
5’-(4-Carboxyphenyl)-2’,4’,6’-trimethyl-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Contains additional methyl groups on the terphenyl backbone.
Uniqueness
The uniqueness of 5’-(4-Carboxyphenyl)-2’-methyl[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid lies in its specific arrangement of functional groups, which allows for unique coordination chemistry and the formation of highly stable MOFs. This makes it particularly valuable in applications requiring high stability and specific structural properties.
属性
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-methylphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O6/c1-16-24(18-4-10-21(11-5-18)27(31)32)14-23(17-2-8-20(9-3-17)26(29)30)15-25(16)19-6-12-22(13-7-19)28(33)34/h2-15H,1H3,(H,29,30)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRISVMCBVWGHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
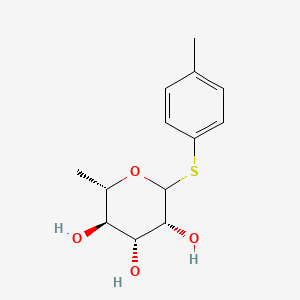
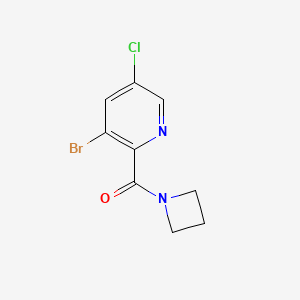
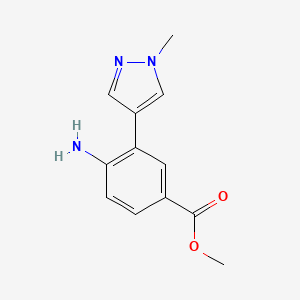
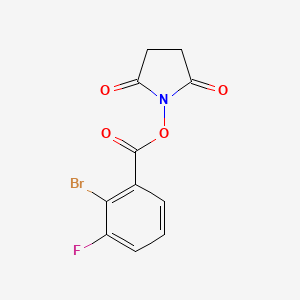
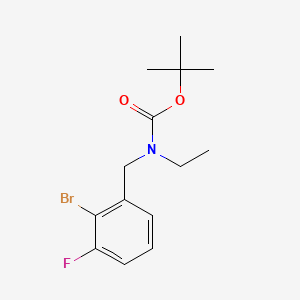
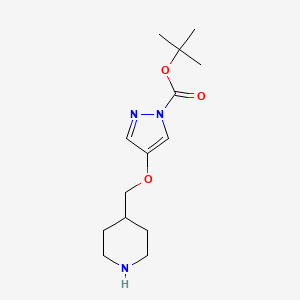
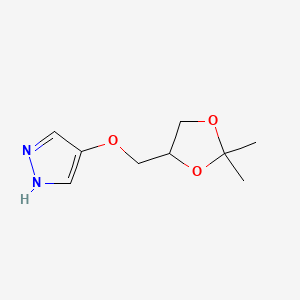
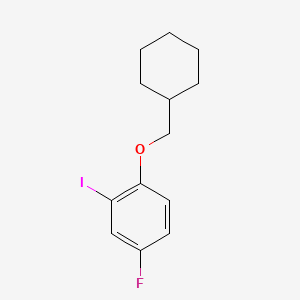
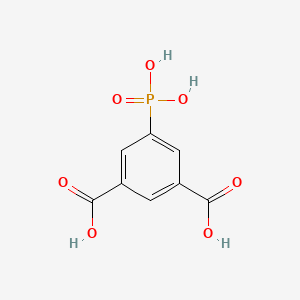
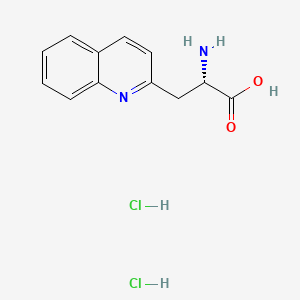
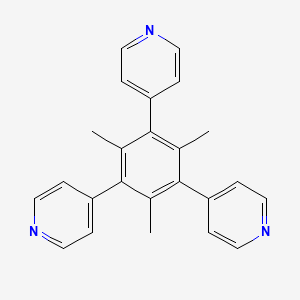

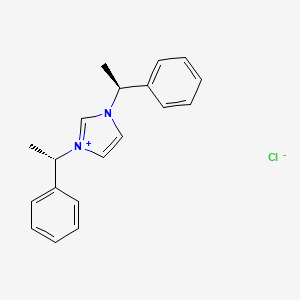
![1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride](/img/structure/B8196545.png)
